![molecular formula C20H16INOS B4716837 2-iodo-N-[4-(phenylsulfanylmethyl)phenyl]benzamide](/img/structure/B4716837.png)
2-iodo-N-[4-(phenylsulfanylmethyl)phenyl]benzamide
概要
説明
2-Iodo-N-[4-(phenylsulfanylmethyl)phenyl]benzamide is an organic compound with the molecular formula C20H17IN2O3S This compound is characterized by the presence of an iodine atom, a benzamide group, and a phenylsulfanylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[4-(phenylsulfanylmethyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodobenzoic acid and 4-(phenylsulfanylmethyl)aniline.
Amide Formation: The 2-iodobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2). This acid chloride is then reacted with 4-(phenylsulfanylmethyl)aniline in the presence of a base such as triethylamine (Et3N) to form the desired benzamide.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial purification techniques such as large-scale chromatography or crystallization.
化学反応の分析
Types of Reactions
2-Iodo-N-[4-(phenylsulfanylmethyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols.
Coupling: Biaryl compounds are formed.
科学的研究の応用
2-Iodo-N-[4-(phenylsulfanylmethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-iodo-N-[4-(phenylsulfanylmethyl)phenyl]benzamide involves its interaction with specific molecular targets. The iodine atom and the phenylsulfanylmethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
Similar Compounds
2-Iodo-N-phenylbenzamide: Similar structure but lacks the phenylsulfanylmethyl group.
4-Iodo-N-[2-(methylsulfanyl)phenyl]benzamide: Similar structure with a different substitution pattern.
Uniqueness
2-Iodo-N-[4-(phenylsulfanylmethyl)phenyl]benzamide is unique due to the presence of both the iodine atom and the phenylsulfanylmethyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
IUPAC Name |
2-iodo-N-[4-(phenylsulfanylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16INOS/c21-19-9-5-4-8-18(19)20(23)22-16-12-10-15(11-13-16)14-24-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNMIPKQKIMENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4716755.png)
![N-[5-[2-[2-(4-methylphenoxy)ethylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4716760.png)
![N~2~-[1-(1-ETHYL-1H-PYRAZOL-5-YL)ETHYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4716763.png)
![1-methyl-4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperazine](/img/structure/B4716770.png)
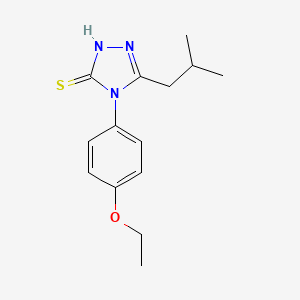
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4716796.png)
![1-(3,5-Dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrrolidine-2,5-dione](/img/structure/B4716804.png)
![N-(4-sec-butylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4716814.png)
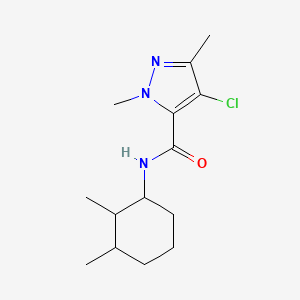
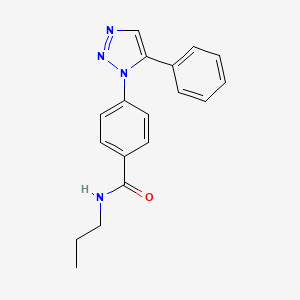
![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B4716833.png)
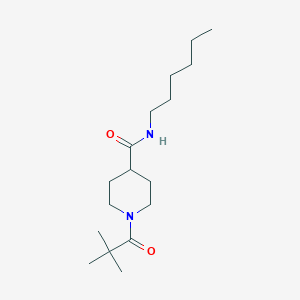
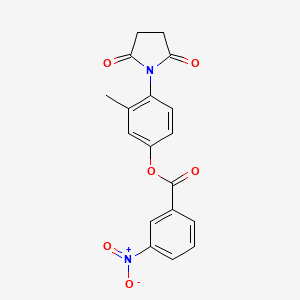
![(5Z)-5-[[3-chloro-4-[2-(4-ethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4716857.png)
